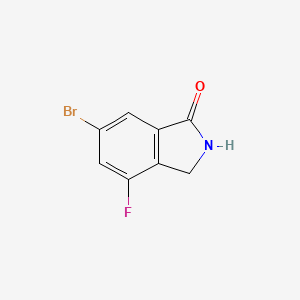

6-Bromo-4-fluoroisoindolin-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrFNO |

|---|---|

Molecular Weight |

230.03 g/mol |

IUPAC Name |

6-bromo-4-fluoro-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C8H5BrFNO/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3H2,(H,11,12) |

InChI Key |

XZNOSJKVWOCYLT-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2F)Br)C(=O)N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 4 Fluoroisoindolin 1 One

Retrosynthetic Analysis of 6-Bromo-4-fluoroisoindolin-1-one

A logical retrosynthetic analysis of this compound suggests a few primary disconnection points. The most straightforward approach involves the formation of the lactam ring as the final key step. This leads to a key intermediate, a substituted 2-(aminomethyl)benzoic acid derivative.

Scheme 1: Primary Retrosynthetic Disconnection

This primary precursor, 2-(aminomethyl)-3-bromo-5-fluorobenzoic acid, can be further disconnected. The aminomethyl group can be envisioned as arising from the reduction of a nitrile or an aldehyde. This leads to two main retrosynthetic pathways starting from more readily available precursors.

Pathway A: From a Halogenated Phthalic Acid Derivative

This pathway considers a substituted phthalic acid or its derivative as the starting point. The challenge lies in the selective functionalization of one of the carboxylic acid groups.

Pathway B: From a Halogenated Benzonitrile (B105546) or Benzaldehyde (B42025)

This approach starts with a simpler, appropriately substituted benzene (B151609) ring and builds the necessary functional groups. This is often a more practical approach due to the wider availability of substituted benzonitriles and benzaldehydes.

Precursor Synthesis Strategies for Key Halogenated Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of key halogenated intermediates. Several strategies can be employed to synthesize these precursors.

Synthesis of Halogenated Phthalic Acid Derivatives

The synthesis of a key precursor like 3-bromo-5-fluorophthalic acid is a potential starting point. While specific literature for this exact molecule is scarce, general methods for the synthesis of halogenated phthalic acids can be adapted. For instance, the oxidation of appropriately substituted o-xylenes or the Diels-Alder reaction of a substituted furan (B31954) with maleic anhydride (B1165640) followed by aromatization are common strategies.

A more direct approach would be the selective bromination and fluorination of a phthalic acid derivative, though this often leads to isomeric mixtures that can be challenging to separate.

Preparation of Substituted Benzonitriles

A plausible route to this compound involves a substituted benzonitrile as a key intermediate. For example, the synthesis of 2-bromo-4-fluoro-6-cyanobenzaldehyde would be a valuable precursor. The synthesis of such a molecule could start from a simpler, commercially available substituted toluene.

Table 1: Potential Precursor Benzonitriles and their Synthesis Strategies

| Precursor | Potential Synthetic Route |

| 2-Bromo-6-cyano-4-fluorotoluene | Bromination of 4-fluoro-2-methylbenzonitrile. |

| 3-Bromo-5-fluorobenzonitrile | Sandmeyer reaction of 3-bromo-5-fluoroaniline. |

The cyano group can then be further manipulated. For instance, reduction of the nitrile to an amine, followed by protection and subsequent functionalization of the aromatic ring, is a common synthetic sequence.

Derivatization of Halogenated Anilines and Amines

Halogenated anilines are versatile starting materials. For instance, 4-bromo-2-fluoroaniline (B1266173) can be a starting point. Diazotization followed by a Sandmeyer reaction can introduce a cyano group, or a Gattermann reaction can introduce a formyl group. Subsequent bromination at the desired position would lead to a polysubstituted intermediate.

The synthesis of 2-amino-3-bromo-5-fluorobenzyl alcohol is another critical step. This can be achieved through the reduction of the corresponding benzoic acid or benzaldehyde. For example, 2-amino-3-bromo-5-fluorobenzoic acid can be reduced using a suitable reducing agent like lithium aluminum hydride to afford the corresponding benzyl (B1604629) alcohol.

Direct Cyclization Approaches to the Isoindolinone Core

The final and crucial step in the synthesis is the formation of the isoindolinone ring system. This is typically achieved through an intramolecular cyclization reaction.

Intra-molecular Amidation and Lactamization Reactions

The most common and direct method for constructing the isoindolinone core is through intramolecular amidation, also known as lactamization. This involves the cyclization of a precursor containing both a carboxylic acid (or its derivative) and an amine functionality in the appropriate positions.

For the synthesis of this compound, the key precursor would be 2-(aminomethyl)-3-bromo-5-fluorobenzoic acid. Heating this amino acid, often in the presence of a dehydrating agent or a catalyst, would lead to the desired lactam.

Scheme 2: Intramolecular Lactamization

Alternatively, reductive amination of a suitably substituted 2-formylbenzoic acid with ammonia (B1221849) or an ammonia source, followed by in-situ cyclization, presents a powerful one-pot approach to the isoindolinone core. nih.gov This tandem reaction avoids the isolation of the intermediate amino acid, streamlining the synthetic process. nih.gov

Table 2: Research Findings on Isoindolinone Synthesis

| Method | Description | Key Features |

| Reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehydes | A one-pot synthesis using amines and 2-carboxybenzaldehydes with a platinum nanowire catalyst under hydrogen. organic-chemistry.org | High yields, use of a heterogeneous catalyst. organic-chemistry.org |

| Anionic chiral auxiliary mediated asymmetric alkylation | Alkylation of N-acylisoindolinones using a chiral auxiliary to introduce substituents at the 3-position with high diastereoselectivity. acs.org | Asymmetric synthesis, allows for the introduction of various substituents. acs.org |

| Tandem reductive amination/lactamization | A one-pot process starting from formyl methylsuccinimides and primary amines. nih.gov | Efficient, allows for easy substitution of reaction components. nih.gov |

These advanced synthetic methodologies provide a strategic framework for the synthesis of this compound. The selection of a specific route will depend on the availability of starting materials, the desired scale of the synthesis, and the required purity of the final product. The development of efficient and scalable synthetic routes to such substituted isoindolinones remains an active area of research, driven by their potential applications in drug discovery.

Transition Metal-Catalyzed Annulation Strategies

Transition metal catalysis, particularly with palladium, has become a powerful tool for the construction of the isoindolinone framework. These methods often rely on the direct functionalization of C-H bonds, offering an atom-economical approach to ring formation.

One prominent strategy is the palladium-catalyzed C-H activation and subsequent cyclization. This approach typically involves the reaction of a substituted benzamide (B126) with a coupling partner. For the synthesis of a molecule like this compound, a potential starting material would be a derivative of 2-benzyl-N-mesylbenzamide. In a notable advancement, palladium on carbon (Pd/C) has been used as a catalyst for the intramolecular dehydrogenative C(sp³)–H amidation of such precursors. A key advantage of this specific method is that it proceeds without the need for a stoichiometric oxidant, generating hydrogen gas as the primary byproduct. thieme-connect.comnih.govrsc.org This dehydrogenative C-H cyclization represents a more direct and efficient pathway to the isoindolinone core. thieme-connect.comnih.govrsc.org

Other transition metals, such as rhodium and copper, have also been employed in C-H activation/annulation cascades to form isoindolinones. atlantis-press.com For instance, rhodium catalysis can be used for the ortho-C-H activation and annulation of benzamides with isocyanides to produce 3-iminoisoindolinones, which can be subsequently hydrolyzed to the desired isoindolinone. atlantis-press.com Copper-catalyzed methods have been developed for the formal [4+1] cycloaddition of N-(quinolin-8-yl)benzamides and isocyanides, although these often require high temperatures and a significant amount of oxidant. asianpubs.org

Table 1: Comparison of Selected Transition Metal-Catalyzed Isoindolinone Syntheses

| Catalyst System | Starting Materials | Key Features | Ref. |

|---|---|---|---|

| Pd/C | 2-benzyl-N-mesylbenzamides | No stoichiometric oxidant required; H₂ byproduct. | thieme-connect.comnih.govrsc.org |

| Rh(III) | Benzohydroxamic acids and diazo compounds | Formal [4+1] cycloaddition via C-H activation. | atlantis-press.com |

Transition Metal-Free Cyclization Protocols

Moving away from transition metals, several protocols have been developed that offer alternative, often greener, routes to the isoindolinone skeleton. These methods can circumvent issues related to metal contamination in the final product and the cost of precious metal catalysts.

A notable transition-metal-free approach involves a tandem reaction catalyzed by an organocatalyst. For example, fluorous phosphine (B1218219) has been used to catalyze the reaction between 2-cyanobenzaldehydes and α,β-unsaturated ketones or esters. This method is praised for its adherence to green chemistry principles, as it can be performed in environmentally benign solvents at room temperature, and both the catalyst and solvent can be recycled. rsc.org This process assembles the isoindolinone core with high atom economy and simplifies purification, often avoiding the need for column chromatography. rsc.org

Another strategy is the radical oxidation of 1,6-enynes, which can lead to cyclization. While this specific example leads to aza-bicyclo[4.1.0]heptane derivatives, it highlights the potential of transition-metal-free radical pathways in constructing complex cyclic systems. rsc.org These reactions are valued for their operational simplicity and rapid completion times. rsc.org

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and often improving yields. The application of microwave irradiation to the synthesis of isoindolinones has been shown to be highly effective.

One such method involves a palladium-catalyzed domino C-C/C-N coupling reaction between amides and isocyanides. thieme-connect.com Under microwave irradiation at 120 °C, a variety of functionalized isoindolinone derivatives can be synthesized in moderate to good yields with high stereoselectivity in as little as 15 minutes. thieme-connect.com A significant advantage of this protocol is that it is ligand-free and does not require strictly anhydrous conditions, making it more practical for rapid library synthesis. thieme-connect.com

Another green microwave-assisted method utilizes a one-pot, three-component reaction of a 2-carboxybenzaldehyde, a primary amine, and a β-ketocarboxylic acid in water. This reaction proceeds via a cetrimonium (B1202521) bromide-promoted cascade of decarboxylation and lactamization to form the isoindolinone framework. uobasrah.edu.iq This approach is environmentally friendly due to the use of water as a solvent and the multicomponent nature of the reaction. uobasrah.edu.iq Microwave heating can significantly reduce reaction times compared to conventional heating methods, from hours to minutes. nih.govoatext.com

Table 2: Microwave-Assisted Isoindolinone Synthesis

| Method | Reactants | Catalyst/Promoter | Conditions | Key Advantages | Ref. |

|---|---|---|---|---|---|

| Pd-catalyzed domino coupling | Amides, Isocyanides | Pd(OAc)₂ | 120 °C, 15 min | Ligand-free, rapid, high stereoselectivity. | thieme-connect.com |

Late-Stage Halogenation or Functionalization in Isoindolinone Synthesis

Late-stage functionalization is a powerful strategy in medicinal chemistry, allowing for the diversification of complex molecules at a late point in the synthetic sequence. This approach is particularly useful for creating analogues for structure-activity relationship (SAR) studies. For a scaffold like this compound, late-stage halogenation could involve either introducing the bromine atom onto a pre-formed 4-fluoroisoindolin-1-one (B3041788) core or introducing the fluorine atom onto a 6-bromoisoindolin-1-one (B1291662) core.

Regioselective Bromination of Fluoroisoindolinones

The synthesis of this compound could potentially be achieved by the regioselective bromination of 4-fluoroisoindolin-1-one. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The fluorine atom at the 4-position is an ortho-, para-director, while the acyl group of the lactam ring is a meta-director. The interplay of these directing effects would need to be carefully considered. Electrophilic aromatic bromination is the most common method for introducing a bromine atom onto an aromatic ring. Reagents such as N-bromosuccinimide (NBS) are often used for regioselective brominations. The reaction conditions, including the solvent and temperature, can have a significant impact on the regiochemical outcome.

Fluorination of Bromoisoindolinones

An alternative late-stage approach would be the fluorination of a 6-bromoisoindolin-1-one precursor. The introduction of a fluorine atom onto an aromatic ring in a late-stage fashion has been a significant challenge in synthetic chemistry, but several methods have been developed. nih.govnih.gov

For the conversion of an aryl bromide to an aryl fluoride, transition metal-catalyzed methods are often employed. For example, palladium-catalyzed fluorination of aryl boronic acids or their derivatives (which could be prepared from the corresponding aryl bromide) is a possible route. nih.gov More recently, methods for the direct fluorination of aryl stannanes and other organometallics have been developed that show high functional group tolerance, which would be essential for a complex molecule like an isoindolinone derivative. nih.gov Silver-catalyzed fluorination of aryl stannanes has proven to be particularly effective for complex substrates. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. nih.govmdpi.com The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Several of the synthetic strategies discussed for isoindolinones align with green chemistry principles. The transition-metal-free synthesis using a recyclable fluorous phosphine catalyst in green solvents is a prime example of a sustainable approach. rsc.org This method demonstrates high atom economy and reduces the reliance on toxic solvents and reagents. rsc.org

Microwave-assisted synthesis also contributes to greener processes by significantly reducing reaction times, which in turn lowers energy consumption. uobasrah.edu.iqnih.govoatext.com When combined with the use of benign solvents like water, as seen in the three-component synthesis of isoindolinones, the environmental impact of the synthesis can be substantially reduced. uobasrah.edu.iq

The development of catalytic methods, particularly those that avoid stoichiometric reagents (like the oxidant-free Pd/C-catalyzed cyclization), is another key aspect of green chemistry. thieme-connect.comnih.govrsc.org By minimizing the generation of byproducts, these methods lead to cleaner reaction profiles and less waste. The continuous effort to replace hazardous reagents and solvents with safer alternatives is a driving force in the modern synthesis of complex molecules like this compound. nih.govmdpi.com

Solvent-Free and Reduced-Solvent Reaction Systems

The reduction or complete elimination of volatile organic solvents is a cornerstone of green chemistry, aiming to minimize environmental impact and enhance safety. For the synthesis of isoindolinone scaffolds, several innovative approaches have been developed that align with this principle.

One such promising technique is the use of solvent-free grinding reactions . A study on the synthesis of 3-substituted isoindolin-1-ones from 2-cyanoarylaldehydes and activated methylene (B1212753) compounds demonstrated the efficacy of this method. ccspublishing.org.cn The reaction proceeds by mechanically grinding the reactants together, often in the presence of a solid catalyst, without the need for a solvent. This method is noted for its simple manipulation, short reaction times, and high product yields, often without the need for cumbersome chromatographic purification. ccspublishing.org.cn While this specific study did not use a substrate identical to the precursors of this compound, the principle is broadly applicable to the isoindolinone core synthesis.

Another strategy involves reactions where a solvent is technically present but is either used in significantly reduced quantities or is a less harmful alternative like water. For instance, in the synthesis of related heterocyclic compounds, optimization of reaction conditions has led to solvent-free first steps. atlantis-press.comresearchgate.net In some cases, the reaction itself generates a small amount of a substance that can act as a solvent, negating the need for adding one externally. atlantis-press.comresearchgate.net

Furthermore, the use of water as a solvent in the synthesis of isoindolinone precursors has been explored. For example, the preparation of certain brominated and fluorinated building blocks can be achieved in aqueous media, which significantly reduces the reliance on hazardous organic solvents. chemicalbook.com

The potential application of these methodologies to the synthesis of this compound is significant. A hypothetical solvent-free approach could involve the reaction of a suitably substituted benzaldehyde derivative with a nitrogen source under mechanical grinding or high-temperature melt conditions.

Table 1: Comparison of Solvent-Based vs. Reduced-Solvent/Solvent-Free Synthesis

| Feature | Traditional Solvent-Based Synthesis | Reduced-Solvent/Solvent-Free Synthesis |

|---|---|---|

| Environmental Impact | High due to VOC emissions and solvent waste | Significantly lower environmental footprint |

| Reaction Time | Can be lengthy | Often shorter reaction times ccspublishing.org.cn |

| Purification | Typically requires column chromatography | May yield products pure enough for direct use ccspublishing.org.cn |

| Safety | Risks associated with flammable and toxic solvents | Enhanced safety profile |

Catalyst Optimization for Sustainability and Reduced Environmental Impact

Catalysis is a powerful tool for enhancing the efficiency and selectivity of chemical reactions. In the context of synthesizing this compound, optimizing the catalyst system is crucial for sustainability.

Recent advancements have seen the development of various catalytic systems for isoindolinone synthesis. These include the use of Lewis acids , which have been shown to efficiently catalyze one-pot cascade reactions to form diversely substituted isoindolinones. nih.govacs.org These reactions are often operationally simple and proceed under mild conditions with high yields. acs.org The use of a catalyst allows for lower reaction temperatures and can reduce the formation of byproducts.

Transition metal catalysis also offers a plethora of options. Palladium-catalyzed carbonylation reactions of benzylamines are a known route to isoindolinone scaffolds. organic-chemistry.org To mitigate the risks associated with using carbon monoxide gas, CO surrogates like benzene-1,3,5-triyl triformate (TFBen) have been successfully employed. organic-chemistry.org Copper-catalyzed C-H functionalization of 2-alkyl-N-substituted benzamides provides another efficient pathway to functionalized isoindolinones, avoiding the need for pre-halogenated substrates and expensive or toxic metals. organic-chemistry.org Ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols is yet another atom-economical method for preparing 3-substituted isoindolinones. rsc.org

For a sustainable synthesis of this compound, the focus would be on catalysts that are:

Abundant and non-toxic: Iron-based catalysts, for instance, are often preferred over those based on precious metals like palladium or ruthenium.

Recyclable: Heterogeneous catalysts or those that can be easily separated from the reaction mixture and reused are highly desirable. rsc.org

Highly efficient: A catalyst with a high turnover number and turnover frequency minimizes the amount needed.

The development of organocatalysts , such as chiral phosphoric acids and thioureas, for the asymmetric synthesis of isoindolinones also represents a significant step towards more sustainable catalytic processes. nih.gov These metal-free catalysts can offer high enantioselectivity and are often less toxic than their metal-based counterparts.

Table 2: Overview of Catalytic Systems for Isoindolinone Synthesis

| Catalyst Type | Example | Advantages | Potential Application to this compound Synthesis |

|---|---|---|---|

| Lewis Acid | Various | Mild conditions, high yields, one-pot reactions nih.govacs.org | Cyclization of appropriate precursors |

| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | High efficiency in C-H activation and carbonylation organic-chemistry.org | Carbonylative cyclization of a substituted benzylamine |

| Copper | Cu(OAc)₂·H₂O | Lower cost, less toxic than precious metals, C-H functionalization organic-chemistry.org | Intramolecular amination of a C-H bond |

| Ruthenium | Ru-based complexes | Atom-economical cyclizations rsc.org | Cyclization with an appropriate coupling partner |

| Organocatalyst | Chiral Phosphoric Acids | Metal-free, enantioselective nih.gov | Asymmetric synthesis for chiral derivatives |

Atom Economy and Step Efficiency Considerations

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. nih.govnumberanalytics.comjocpr.com A reaction with high atom economy is inherently more efficient and generates less waste. primescholars.comwikipedia.org In the context of synthesizing this compound, this means designing a synthetic route that minimizes the formation of byproducts.

Addition and cycloaddition reactions are classic examples of atom-economical reactions. For instance, a formal (4+2) cycloaddition of an indole-derived bromide with an alkene or alkyne, facilitated by visible light photocatalysis, has been used to synthesize pyrido[1,2-a]indol-6(7H)-ones, showcasing a highly atom-efficient pathway. rsc.org Applying a similar cycloaddition strategy to the synthesis of the isoindolinone core could significantly improve atom economy.

For the synthesis of this compound, a highly desirable route would be a one-pot process starting from readily available materials. For example, a Lewis acid-catalyzed cascade reaction that forms the isoindolinone ring system in a single operation from simple precursors would be a prime example of a step-efficient synthesis. nih.govacs.org

Chemical Reactivity and Transformation of 6 Bromo 4 Fluoroisoindolin 1 One

Reactions at the Bromine Position (C-Br Bond Reactivity)

The carbon-bromine bond in 6-bromo-4-fluoroisoindolin-1-one is the more reactive of the two carbon-halogen bonds under many conditions, particularly in metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-6 position.

Nucleophilic Aromatic Substitution (S\textsubscript{N}Ar) Reactions

While not the most common transformation for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (S\textsubscript{N}Ar) at the bromine-substituted carbon can occur under specific conditions. The reactivity in S\textsubscript{N}Ar reactions is influenced by the electron-withdrawing nature of the lactam ring and the fluorine atom, which can help to stabilize the intermediate Meisenheimer complex. However, palladium-catalyzed coupling reactions are generally more efficient and widely used for modifying the C-Br bond.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira) for C-C Bond Formation

The bromine atom at the C-6 position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon bonds and are extensively used to synthesize more complex molecules from the this compound scaffold. The general reactivity of aryl halides in these reactions follows the order I > Br > Cl > F, making the C-Br bond significantly more reactive than the C-F bond. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com It is a versatile and widely used method for forming biaryl compounds. wikipedia.org The reaction of this compound with an arylboronic acid would yield a 6-aryl-4-fluoroisoindolin-1-one. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to give the coupled product and regenerate the catalyst. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.org This method is known for its tolerance of a wide range of functional groups. The reaction of this compound with an organostannane, catalyzed by a palladium complex, would result in the formation of a new carbon-carbon bond at the C-6 position.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides. For this compound, this would involve the formation of a 6-alkenyl-4-fluoroisoindolin-1-one. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst. scirp.org The reaction of this compound with a terminal alkyne would produce a 6-alkynyl-4-fluoroisoindolin-1-one. This method is highly efficient for the synthesis of arylalkynes. scirp.orgresearchgate.net

Table 1: Overview of Cross-Coupling Reactions at the C-Br Position

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)\textsubscript{2} | Pd(0) catalyst, Base | 6-Aryl-4-fluoroisoindolin-1-one |

| Stille | R-Sn(Alkyl)\textsubscript{3} | Pd(0) catalyst | 6-Substituted-4-fluoroisoindolin-1-one |

| Heck | Alkene | Pd catalyst, Base | 6-Alkenyl-4-fluoroisoindolin-1-one |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | 6-Alkynyl-4-fluoroisoindolin-1-one |

Metal-Halogen Exchange Reactions for Organometallic Reagent Generation

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This is typically achieved by treating the aryl bromide with a strong base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. tcnj.edu

In the case of this compound, treatment with an organolithium reagent would lead to the exchange of the bromine atom for a lithium atom, generating a highly reactive 6-lithio-4-fluoroisoindolin-1-one intermediate. This organolithium species can then be reacted with a variety of electrophiles (E\textsuperscript{+}) to introduce a wide range of functional groups at the C-6 position. The reaction must be carried out at low temperatures to prevent unwanted side reactions, such as attack at the lactam carbonyl group. tcnj.edu

Reactions at the Fluorine Position (C-F Bond Reactivity)

The carbon-fluorine bond is generally much stronger and less reactive than the carbon-bromine bond, especially in palladium-catalyzed cross-coupling reactions. However, the fluorine atom can influence the reactivity of the molecule in other ways and can be a site for specific transformations.

Directed Ortho Metalation (DoM) Influenced by Fluorine

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgharvard.edu The fluorine atom is known to be a moderate directing group for ortho metalation. organic-chemistry.org

In this compound, the fluorine atom at C-4 can direct the lithiation to the adjacent C-5 position. The lactam functionality can also influence the regioselectivity of this process. This would generate a 5-lithio intermediate, which can then be trapped with an electrophile to introduce a substituent at the C-5 position, a position that is not easily functionalized directly.

Dehalogenation and Fluorine-Specific Transformations

Under certain reductive conditions, it may be possible to selectively remove the halogen atoms. Catalytic hydrogenation, for instance, can sometimes effect dehalogenation. Given the higher reactivity of the C-Br bond, it would be expected to be reduced in preference to the C-F bond.

Specific reactions targeting the C-F bond are less common and often require harsh conditions or specialized reagents. Nucleophilic aromatic substitution of the fluorine atom would be difficult due to the high strength of the C-F bond and would likely require a highly activated system or very strong nucleophiles.

Reactivity of the Isoindolinone Ring System

The isoindolinone core possesses a unique combination of an aromatic ring fused to a five-membered lactam. This structure presents several sites for chemical modification, including the benzenoid ring, the carbonyl group, and the lactam nitrogen.

The benzene (B151609) ring of this compound is substituted with three groups: a bromine atom, a fluorine atom, and the fused lactam structure, which can be considered an acylamino group. In electrophilic aromatic substitution (EAS), these substituents collectively influence the position of incoming electrophiles.

Fluorine and Bromine: Both are halogens and act as deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

Lactam Moiety: The nitrogen atom of the lactam, adjacent to the aromatic ring, has a lone pair that can be donated into the ring. This makes the lactam group an activating, ortho-, para-director.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Bromo-4-fluoro-7-nitroisoindolin-1-one and/or 6-Bromo-4-fluoro-5-nitroisoindolin-1-one |

| Sulfonation | Fuming H₂SO₄ | 6-Bromo-4-fluoro-1-oxoisoindoline-7-sulfonic acid and/or 6-Bromo-4-fluoro-1-oxoisoindoline-5-sulfonic acid |

The carbonyl group (C=O) of the lactam is an electrophilic center and can undergo nucleophilic addition. organic-chemistry.orgwikipedia.org Due to the resonance stabilization from the nitrogen lone pair, lactam carbonyls are generally less reactive than ketones. However, reactions with strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) or powerful reducing agents, are feasible. nih.gov

The reaction begins with the nucleophile attacking the carbonyl carbon, which pushes the pi-electrons onto the oxygen atom, forming a tetrahedral intermediate. youtube.com This intermediate can then be protonated upon acidic workup to yield a hemiaminal (a species with both an alcohol and an amine on the same carbon). These hemiaminals derived from isoindolinones can be stable, but may also undergo further reactions like ring-opening, depending on the stability of the structure and the reaction conditions.

Table 2: Representative Nucleophilic Addition Reactions on Lactams

| Reaction Type | Nucleophile | Reagent(s) | General Product Type |

|---|---|---|---|

| Grignard Reaction | R⁻ | 1. RMgBr, THF2. H₃O⁺ | 1-Alkyl-1-hydroxyisoindolinone |

| Reduction | H⁻ | 1. LiAlH₄, THF2. H₃O⁺ | Isoindoline (B1297411) |

The lactam ring can be subjected to both reduction and oxidation, targeting either the carbonyl group or the adjacent methylene (B1212753) (CH₂) bridge.

Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can completely reduce the amide functionality. This process typically involves the reduction of the carbonyl group to a methylene group (CH₂), resulting in the formation of the corresponding isoindoline, in this case, 6-Bromo-4-fluoroisoindoline. Selective reduction of just the carbonyl to a hydroxyl group is challenging but can sometimes be achieved with less reactive hydrides. Softer reducing systems, such as magnesium in methanol, have been used to reduce α,β-unsaturation in lactams without affecting the carbonyl group.

Oxidations: The methylene group (C3) of the isoindolinone ring is benzylic and can be oxidized to a carbonyl group, converting the isoindolinone into a phthalimide (B116566). This transformation establishes an interchange between the isoindolinone and the more oxidized phthalimide structure, which can be useful in synthetic strategies, for instance, where the isoindolinone acts as a latent form of a phthalimide protecting group. Various oxidizing agents can be employed, including iron-based catalytic systems.

Table 3: General Reduction and Oxidation Reactions of the Isoindolinone Lactam

| Transformation | Reagent System | Product Structure |

|---|---|---|

| Full Reduction | LiAlH₄ in THF | 6-Bromo-4-fluoroisoindoline |

Derivatization and Functional Group Interconversions of this compound

Further functionalization of this compound allows for the synthesis of a diverse library of derivatives, primarily through modification of the lactam nitrogen and substitution of the aromatic bromine atom.

The nitrogen atom of the lactam is nucleophilic and can be readily functionalized.

N-Alkylation: The N-H proton is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to form an N-anion. This anion can then react with an alkylating agent, such as an alkyl halide or tosylate, to form N-substituted isoindolinones. This is a common and robust method for introducing a wide variety of alkyl or aryl groups at the nitrogen position.

N-Acylation: Similarly, the lactam nitrogen can be acylated using acyl chlorides or acid anhydrides in the presence of a base. This reaction yields N-acyl derivatives, effectively creating an imide structure.

Table 4: Representative N-Functionalization Reactions

| Reaction Type | Reagents | General Product |

|---|---|---|

| N-Alkylation | 1. K₂CO₃, DMF2. R-Br | 2-Alkyl-6-bromo-4-fluoroisoindolin-1-one |

The synthesis of sulfur-containing derivatives can be approached in several ways, although specific methods for this compound are not documented. One common strategy involves using the existing bromine atom on the aromatic ring. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or related C-S coupling reactions, could potentially be used to displace the bromine with a thiol or a sulfur-containing heterocycle.

Alternatively, methods for the direct introduction of sulfur-based functional groups exist. For example, sulfonyl groups can be installed via sulfonation (as discussed in 3.3.1) or through radical reactions involving sulfur dioxide surrogates. rsc.org The synthesis of thioethers can be achieved by reacting a thiol with a halogenated aromatic compound, often catalyzed by a metal like copper or palladium.

Table 5: Plausible Routes to Sulfur-Containing Derivatives

| Target Derivative | Potential Method | Reagents |

|---|---|---|

| Aryl Sulfide | Buchwald-Hartwig C-S Coupling | R-SH, Pd catalyst, base |

| Sulfonamide | From Aryl Halide | DABSO, hydrazine, Pd catalyst |

6 Bromo 4 Fluoroisoindolin 1 One As a Versatile Building Block in Advanced Organic Synthesis

Scaffold for Complex Polycyclic Systems

The rigid bicyclic structure of 6-Bromo-4-fluoroisoindolin-1-one makes it a potential foundation for synthesizing elaborate polycyclic systems. Such transformations typically leverage the existing rings as anchors upon which new rings are fused or attached.

Annulation, or ring-forming, reactions are a powerful strategy for building molecular complexity. In the context of isoindolinones, annulation can occur via functionalization at the C3 position or through reactions involving the aromatic ring. For instance, rhodium(III)-catalyzed C-H activation and subsequent [4+1] annulation between N-alkoxybenzamides and alkenes have been shown to produce functionalized isoindolinones. rsc.org However, using a pre-formed isoindolinone like this compound as a starting material for further annulation with other heterocycles is not a commonly documented strategy.

Theoretically, the C-Br bond could be used in a palladium-catalyzed reaction (e.g., a Heck or Suzuki coupling) with a suitably functionalized heterocycle, followed by an intramolecular cyclization to forge a new fused ring system. However, specific examples of such a pathway commencing with this compound are not available in the surveyed literature.

Bridged and spirocyclic scaffolds are of significant interest due to their unique three-dimensional geometries. A spiro center at the C3 position of an isoindolinone introduces a highly congested and stereochemically rich environment.

The synthesis of spiro-isoindolinones has been accomplished through various methods, such as the copper-catalyzed reaction of 2-iodobenzamides with 2-alkynylanilines, followed by a halonium-ion-mediated cyclization. This strategy, however, builds the isoindolinone ring as part of the spirocyclization process rather than using a pre-existing one as a starting material.

For this compound, a hypothetical route to a spiro architecture could involve the generation of a nucleophile at the C3 position, which could then attack an internal electrophile. Alternatively, intramolecular reactions involving a substituent attached to the nitrogen atom are a common way to form spirocycles.

Below is a table illustrating a general method for spiro-isoindolinone synthesis from different precursors, highlighting the type of transformation rather than a direct application of the title compound.

Table 1: General Methods for Spiro-Isoindolinone Synthesis

| Starting Materials | Reaction Type | Spirocyclic Product | Reference |

|---|---|---|---|

| 2-Iodobenzamides, 2-Alkynylanilines | Copper-Catalyzed Cyclization / Halonium-Ion Mediation | Spiro[isoindolinone-indoline] | acs.org |

| 2-Formylbenzonitriles, Arenes, Diaryliodonium Salts | Three-Component Cascade Cyclization | 2,3-Diarylspiroisoindolin-1-one | acs.org |

Precursor for Nitrogen-Containing Heterocycles Beyond Isoindolinones

Transforming the isoindolinone core into other heterocyclic systems is a challenging yet potentially valuable synthetic strategy. This would typically require ring-opening, rearrangement, and ring-closing sequences.

The conversion of an isoindolinone to a quinoline (B57606) or an indazole is not a standard or documented synthetic transformation. The synthesis of quinoline derivatives often proceeds through well-established named reactions like the Skraup, Doebner-von Miller, or Friedländer syntheses, which typically utilize anilines as starting materials. nih.gov Similarly, indazole synthesis often involves the cyclization of ortho-substituted anilines or related precursors. google.com

Research shows that compounds like 4-Bromo-6-fluoroquinoline and 6-Bromo-4-fluoro-1H-indazole are valuable intermediates in medicinal chemistry. researchgate.netchim.it However, they are synthesized from simpler building blocks, not by the rearrangement of this compound. For example, 6-bromo-4-iodoquinoline (B1287929) has been synthesized from 4-bromoaniline (B143363) and Meldrum's acid through a multi-step process. acs.org

Table 2: Representative Synthesis of Bromo-Fluoro Heterocycles from Non-Isoindolinone Precursors

| Target Heterocycle | Key Precursors | Synthetic Method | Reference |

|---|---|---|---|

| 6-Bromo-4-iodoquinoline | 4-Bromoaniline, Meldrum's acid | Condensation, Cyclization, Halogenation | acs.org |

| 5-Bromo-4-fluoro-1H-indazole | 3-Fluoro-2-methylaniline | Bromination, Ring Closure, Deprotection | nih.gov |

| 4-Bromo-6-fluoroquinoline | Not specified, but generally from aniline (B41778) precursors | General quinoline syntheses (e.g., Skraup, Friedländer) | chim.it |

The conversion of an isoindolin-1-one (B1195906) to a tetrahydroisoquinoline is chemically the most feasible transformation among those listed in this section. This would involve the reduction of the amide (lactam) functionality. Standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are capable of reducing amides to amines.

In this hypothetical reaction, this compound would be treated with a strong reducing agent to yield 6-Bromo-4-fluorotetrahydroisoquinoline. google.com This transformation would convert the planar lactam into a saturated, three-dimensional heterocyclic amine, opening up new avenues for conformational analysis and derivatization at the nitrogen atom. Despite its plausibility, specific examples of this reduction performed on this compound are not detailed in the available literature.

Applications in Asymmetric Synthesis

The compound this compound is achiral. Its application in asymmetric synthesis would therefore involve a reaction that creates a new stereocenter with high enantioselectivity. The most common position for creating such a center in the isoindolinone scaffold is at the C3 position.

A number of strategies have been developed for the asymmetric synthesis of 3-substituted isoindolinones, including:

Use of Chiral Auxiliaries: A chiral auxiliary attached to the nitrogen atom can direct the diastereoselective functionalization at the C3 position.

Catalytic Asymmetric Synthesis: Chiral catalysts, including metal complexes and organocatalysts, can catalyze the enantioselective addition of nucleophiles to a 3-substituted imine precursor or direct a C-H functionalization at the C3 position of an N-substituted isoindolinone.

Resolution of Racemates: A racemic mixture of a 3-substituted isoindolinone can be separated into its constituent enantiomers through classical resolution with a chiral acid or base, or by chiral chromatography. researchgate.net

While these methods are well-established for the isoindolinone class, chim.it their specific application to this compound as a substrate for creating a new chiral center is not documented in the searched patent or scientific literature. researchgate.netchim.it

Table 3: General Approaches in Asymmetric Synthesis of Chiral Isoindolinones

| Method | Description | Example Application | Reference |

|---|---|---|---|

| Chiral Auxiliary | Condensation of (R)-phenylglycinol with 2-formylbenzoic acid to yield a tricyclic lactam as a single diastereoisomer. | Synthesis of tricyclic γ-lactams | |

| Catalytic Cascade Reaction | Asymmetric cascade reaction of 2-acetylbenzonitrile (B2691112) and dimethylmalonate (B8719724) using chiral ammonium (B1175870) salts. | Synthesis of enantioenriched isoindolinone dicarboxylates | |

| Resolution of Racemates | Separation of enantiomers of a racemic acid intermediate using (R)- or (S)-1-phenylethylamine. | Synthesis of sedative-hypnotic isoindolin-1-one derivatives |

Chiral Auxiliaries and Ligand Precursors derived from Isoindolinone

The inherent chirality of many biologically active molecules necessitates the development of enantiomerically pure compounds. Chiral isoindolinones are key structural motifs in a number of these molecules. nih.gov The synthesis of chiral isoindolinones can be achieved through various strategies, including the use of chiral auxiliaries. chim.it While direct applications of this compound as a chiral auxiliary are not extensively documented, its structure presents significant potential for the development of novel chiral auxiliaries and ligand precursors.

The isoindolinone framework can be functionalized to introduce chirality. For instance, the nitrogen atom of the lactam can be appended with a chiral group, which can direct stereoselective reactions on the isoindolinone core or on a substrate that is temporarily bound to it. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product.

Furthermore, the bromo and fluoro substituents on the aromatic ring of this compound offer handles for further synthetic modifications. The bromine atom, in particular, can be readily converted to other functional groups through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of coordinating groups, such as phosphines or amines, which can then chelate to a metal center to form a chiral ligand. The fluorine atom can also influence the electronic properties of the resulting ligand, which can in turn affect the catalytic activity and enantioselectivity of the metal complex.

Table 1: Potential Strategies for Deriving Chiral Auxiliaries and Ligands from this compound

| Strategy | Description | Potential Application |

| N-functionalization | Attachment of a chiral moiety to the lactam nitrogen. | Asymmetric alkylations, aldol (B89426) reactions. |

| C-Br functionalization | Cross-coupling reactions to introduce coordinating groups. | Precursor for chiral phosphine (B1218219) or amine ligands. |

| C-F modulation | Utilizing the electronic effect of fluorine to tune ligand properties. | Fine-tuning of catalyst performance. |

Stereoselective Transformations Utilizing the Halogenated Isoindolinone Core

The halogenated isoindolinone core of this compound can play a crucial role in directing stereoselective transformations. The presence of the bromo and fluoro substituents can exert steric and electronic influences on approaching reagents, thereby favoring the formation of one stereoisomer over another.

For instance, in reactions involving the deprotonation of the C-3 position of the isoindolinone ring and subsequent electrophilic attack, the bulky bromine atom could sterically hinder the approach of the electrophile from one face of the molecule, leading to a diastereoselective outcome. Similarly, the electron-withdrawing nature of the fluorine atom can modulate the reactivity of the aromatic ring and the lactam carbonyl, which could be exploited in various stereoselective reactions.

Moreover, the halogen atoms can serve as anchoring points for chiral catalysts. A chiral catalyst could coordinate to the bromo or fluoro substituent, or to a functional group derived from them, and thereby create a chiral environment around the reactive center of the isoindolinone. This strategy, known as asymmetric counteranion-directed catalysis, has been successfully employed in other systems to achieve high levels of enantioselectivity. nih.gov

Table 2: Plausible Stereoselective Transformations Involving the this compound Core

| Reaction Type | Role of Halogenated Core | Potential Outcome |

| Diastereoselective alkylation | Steric hindrance from the bromine atom. | Preferential formation of one diastereomer. |

| Enantioselective reduction | Coordination of a chiral catalyst to a halogen. | Enantiomerically enriched alcohol at C-1. |

| Asymmetric cycloaddition | Electronic influence of fluorine on the dienophile/dipolarophile. | Chiral cycloadducts. |

Role in Material Science Research (Focus on Synthetic Incorporation, not End-Material Properties)

The rigid and planar structure of the isoindolinone core, combined with the presence of versatile functional groups, makes this compound an attractive building block for the synthesis of advanced materials.

Monomer for Functional Polymer Synthesis

This compound is identified as a monomer for the synthesis of Covalent Organic Frameworks (COFs) and other functional polymers. chim.it The presence of both a bromine atom and a secondary amine within the lactam ring allows for its participation in polycondensation reactions. gdckulgam.edu.inmelscience.comfarabi.university

For example, the bromine atom can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, with a co-monomer containing two boronic acid or alkyne functionalities, respectively. This would lead to the formation of a rigid polymer backbone. The secondary amine in the lactam ring could also participate in condensation reactions with, for example, acid dichlorides to form polyamides. The resulting polymers are expected to possess a high degree of structural order and thermal stability due to the rigid nature of the isoindolinone monomer.

Table 3: Hypothetical Polycondensation Reactions Utilizing this compound

| Co-monomer | Coupling Reaction | Resulting Polymer Type |

| 1,4-Benzenediboronic acid | Suzuki Coupling | Conjugated Polymer |

| 1,4-Diethynylbenzene | Sonogashira Coupling | Conjugated Polymer |

| Terephthaloyl chloride | Acylation | Polyamide |

Components in Organic Electronic Research

The unique electronic properties of this compound make it a promising candidate for incorporation into organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The isoindolinone moiety is a known electron-withdrawing group, which can be beneficial for creating materials with specific energy levels for efficient charge injection and transport.

The bromine atom provides a convenient site for synthetic modification, allowing for the tuning of the electronic properties of the molecule. For instance, replacing the bromine with an electron-donating group via a cross-coupling reaction can alter the HOMO and LUMO energy levels of the resulting molecule. This ability to fine-tune the electronic structure is crucial for designing materials for specific applications in organic electronics, such as hole transport layers (HTLs) or electron transport layers (ETLs). The fluorine atom also contributes to the electronic properties and can enhance the stability of the final material.

Table 4: Potential Roles of this compound Derivatives in Organic Electronics

| Application | Role of the Isoindolinone Derivative | Synthetic Strategy |

| OLEDs | Component of the emissive or charge transport layer. | Cross-coupling to introduce chromophores or charge-transporting moieties. |

| Organic Photovoltaics (OPVs) | Building block for donor or acceptor materials. | Polymerization or synthesis of small molecule donors/acceptors. |

| Organic Field-Effect Transistors (OFETs) | Component of the organic semiconductor layer. | Synthesis of extended conjugated systems. |

Exploration of 6 Bromo 4 Fluoroisoindolin 1 One in Pre Clinical Drug Discovery and Medicinal Chemistry Research Excluding Clinical Human Trial Data

Design and Synthesis of Novel Pharmacological Scaffolds

The design and synthesis of molecules built around the isoindolinone core are central to many drug discovery campaigns. The inherent properties of this scaffold, combined with the ability to introduce diverse chemical functionalities, allow for the generation of novel compounds with potential therapeutic value. The inclusion of bromine and fluorine atoms, as seen in 6-bromo-4-fluoroisoindolin-1-one, is a common strategy to modulate the electronic and pharmacokinetic properties of a lead molecule.

Isoindolinone Core as a Privileged Structure in Drug Design

The isoindolin-1-one (B1195906) scaffold, a bicyclic structure composed of a fused benzene (B151609) and γ-lactam ring, is considered a "privileged structure" in medicinal chemistry. ontosight.ainih.gov This designation is due to its ability to serve as a versatile framework for interacting with a wide range of biological targets, leading to compounds with diverse pharmacological activities. ontosight.aijocpr.com The isoindolinone core is found in numerous natural products and synthetic compounds that exhibit activities such as anticancer, anti-inflammatory, and neuroprotective effects. nih.govjocpr.com

Its significance is underscored by its presence in several approved drugs. For instance, Lenalidomide, an immunomodulatory agent used to treat multiple myeloma, features an isoindolin-1-one core. mdpi.com Likewise, Chlorthalidone, a diuretic for hypertension, and Indoprofen, a non-steroidal anti-inflammatory drug (NSAID), are also built upon this scaffold. mdpi.compreprints.org The structural rigidity and defined three-dimensional shape of the isoindolinone framework allow for the precise orientation of substituents to engage with target proteins, while its chemical stability makes it a robust starting point for synthetic elaboration. ontosight.ainih.gov

Rational Design of Derivatives Based on Structure-Activity Relationships (SAR) Concepts (Pre-clinical, in vitro or in silico)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For isoindolinone derivatives, these studies involve synthesizing a series of analogs with systematic modifications to identify key structural features required for potency and selectivity.

For example, in a study on isoindolin-1-one derivatives as potential PI3Kγ inhibitors for gastric carcinoma, researchers used 3D-QSAR models and molecular docking to guide the design of new compounds. nih.gov The analysis of contour maps from these models highlighted which regions of the molecule could be modified to enhance binding affinity. It was found that specific substitutions on the isoindolinone core could exploit interactions with key amino acid residues in the target's binding site, leading to predictions of higher potency. nih.gov

Similarly, SAR studies on isoindolinone-based Histone Deacetylase (HDAC) inhibitors revealed that modifications to the "linker" and "capping" groups attached to the core scaffold dramatically influenced potency and selectivity. nih.gov By exploring different substituents, researchers identified compounds with nanomolar inhibitory concentrations (IC₅₀) against HDAC1 and potent antiproliferative activity against cancer cell lines. nih.gov A representative SAR summary for anticancer isoindolinone derivatives often shows that the core itself is essential, with substitutions at specific positions dictating the level of activity. researchgate.net

Role as a Fragment in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. frontiersin.org These hits then serve as starting points for chemical elaboration into more potent, drug-like molecules. frontiersin.orgnih.gov The isoindolinone scaffold, due to its structural simplicity and desirable physicochemical properties, is an attractive candidate for inclusion in fragment libraries.

While direct evidence of this compound being used as a fragment is not prominent in public literature, the closely related isoquinolone scaffold provides a compelling parallel. In one FBDD campaign against the enzyme PDK1, an isoquinolone fragment was identified as a novel, ligand-efficient hit from an NMR-based screen. nih.gov This initial fragment had a weak binding affinity, which is typical in FBDD, but provided a high-quality starting point for optimization.

The process, known as "fragment growing," involved the synthesis of derivatives that extended into nearby pockets of the enzyme's active site. This strategy successfully improved the potency of the initial fragment by several orders of magnitude, demonstrating the utility of such heterocyclic cores in FBDD. nih.gov

Table 1: Illustrative Example of Fragment Evolution in an FBDD Campaign Against PDK1 (using the related isoquinolone scaffold) This table demonstrates the principles of fragment-based discovery, where an initial weak-binding fragment is optimized to a more potent lead compound. Data is from a study on isoquinolone derivatives.

| Compound | Description | PDK1 IC₅₀ (μM) | Ligand Efficiency (LE) |

|---|---|---|---|

| Fragment Hit (Compound 5) | Initial hit identified from NMR fragment screen. | 870 | 0.39 |

| Grown Fragment (Compound 16) | First-generation analog from fragment growing. | 41.4 | 0.33 |

| Optimized Lead (Compound 24) | Lead compound after further optimization. | 1.8 | 0.42 |

Source: Data adapted from a study on novel isoquinolone PDK1 inhibitors. nih.gov

Lead Optimization Strategies Involving this compound Derivatives

Lead optimization is the iterative process of modifying a biologically active compound to improve its drug-like properties. danaher.comyoutube.com This includes enhancing potency and selectivity while concurrently refining its ADME (Absorption, Distribution, Metabolism, Excretion) profile to ensure it can reach its target in the body and persist for a suitable duration.

Isoindolinone analogs have been the subject of successful lead optimization campaigns. In one notable example, researchers developing positive allosteric modulators (PAMs) for the mGlu1 receptor faced challenges with the plasma instability of their lead series, which contained a phthalimide (B116566) group. nih.gov They systematically evaluated bioisosteres and identified isoindolinones as an ideal replacement. The switch to an isoindolinone core successfully resolved the plasma instability issue while preserving the desired potency and selectivity. nih.gov

Modulating Lipophilicity and Polarity for Pre-clinical ADME Properties

A key aspect of lead optimization is fine-tuning the physicochemical properties of a molecule, such as lipophilicity (logP) and polarity, to achieve a favorable ADME profile. acdlabs.comnih.gov The strategic placement of halogen atoms like the bromine and fluorine in this compound is a classic medicinal chemistry tactic to achieve this. Fluorine can lower the pKa of nearby basic groups and improve metabolic stability, while bromine can increase lipophilicity and potentially introduce specific interactions with the target.

Enhancing Target Affinity and Selectivity (Pre-clinical, in vitro or in silico)

A primary goal of lead optimization is to maximize a compound's affinity for its intended target while minimizing its interaction with other proteins, thereby reducing the potential for off-target effects. For isoindolinone derivatives, this is often achieved through structural modifications guided by molecular modeling and in vitro assays.

For instance, optimization of an isoindoline-based inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) led to the identification of compound 49 , which had an IC₅₀ value of 0.9 nM, a significant improvement over the initial lead (5.5 nM). acs.org Similarly, a campaign to discover PARP1 inhibitors using DNA-encoded libraries uncovered novel isoindolinone compounds with single-digit nanomolar potency. nih.gov Selectivity is also crucial; in a series of dopamine (B1211576) receptor antagonists, isoindoline (B1297411) analogs were discovered that showed greater than 100-fold selectivity for the D₄ receptor over the D₂ receptor. nih.gov

Table 2: Illustrative Data on Enhanced Affinity and Selectivity of Isoindolinone-based Inhibitors This table provides examples from preclinical studies where isoindolinone-based scaffolds were optimized to achieve high potency and selectivity against their respective targets.

| Compound Series | Target | Optimized Compound | Potency (IC₅₀) | Key Finding |

|---|---|---|---|---|

| HDAC Inhibitors | HDAC1 | 13a | 57.9 nM | Demonstrated nanomolar potency against target enzyme. nih.gov |

| HPK1 Inhibitors | HPK1 | 49 | 0.9 nM | Achieved sub-nanomolar potency through structural optimization. acs.org |

| PARP1 Inhibitors | PARP1 | N/A (Series) | Single-digit nM | Discovered highly potent inhibitors via DEL screening. nih.gov |

| Dopamine Antagonists | D₄ vs D₂ Receptors | N/A (Series) | N/A | Achieved >100-fold selectivity for D₄ over D₂. nih.gov |

Source: Data adapted from various studies on isoindolinone and isoindoline derivatives. nih.govnih.govacs.orgnih.gov

Applications in Chemical Biology Probes

The isoindolinone scaffold is a valuable starting point for the development of chemical biology probes, which are essential tools for studying biological systems. These probes can be used to identify protein targets, elucidate mechanisms of action, and visualize biological processes. The compound this compound possesses two key features that make it an attractive candidate for derivatization into such probes: a bromine atom, which can be readily functionalized through various cross-coupling reactions, and a fluorine atom, which can influence the compound's binding properties and metabolic stability.

Synthesis of Tagged Derivatives for Biological Studies (Focus on probe synthesis, not biological results)

The synthesis of tagged derivatives of this compound would involve the introduction of a reporter group, such as a biotin (B1667282) tag for affinity purification or a fluorescent dye for imaging. A common strategy for achieving this is through the installation of a "handle" that can be easily modified in a subsequent step. One of the most powerful techniques for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" that is highly efficient and biocompatible. organic-chemistry.orgwikipedia.org

To prepare this compound for click chemistry, the bromine atom could be replaced with an alkyne or azide (B81097) group. For instance, a Sonogashira coupling reaction between this compound and a terminal alkyne, such as trimethylsilylacetylene, would introduce an alkyne handle. Subsequent deprotection of the silyl (B83357) group would yield the terminal alkyne-functionalized isoindolinone. This alkyne-modified isoindolinone could then be reacted with an azide-containing tag (e.g., azido-biotin or a fluorescent azide) to form a stable triazole linkage, yielding the desired tagged derivative. rajpub.com A similar strategy could be employed by first converting the bromo group to an azide via a nucleophilic substitution reaction, and then reacting the resulting azido-isoindolinone with an alkyne-tagged reporter molecule.

Alternatively, solid-phase synthesis could be employed to construct tagged isoindolinone derivatives. nih.gov In this approach, the isoindolinone core could be assembled on a resin, with one of the positions functionalized with a linker. This linker could then be used to attach a variety of tags. This method offers the advantage of streamlined purification and the ability to readily generate a library of tagged compounds.

The following table outlines a potential synthetic route for a biotin-tagged derivative of this compound:

| Step | Reaction | Reactants | Product |

| 1 | Sonogashira Coupling | This compound, Trimethylsilylacetylene, Palladium catalyst, Copper(I) catalyst, Base | 6-(Trimethylsilylethynyl)-4-fluoroisoindolin-1-one |

| 2 | Deprotection | 6-(Trimethylsilylethynyl)-4-fluoroisoindolin-1-one, Fluoride source (e.g., TBAF) | 6-Ethynyl-4-fluoroisoindolin-1-one |

| 3 | Click Chemistry | 6-Ethynyl-4-fluoroisoindolin-1-one, Azido-biotin, Copper(I) catalyst | Biotin-tagged 4-fluoroisoindolin-1-one (B3041788) derivative |

Photoaffinity Labels and Affinity Reagents Development

Photoaffinity labeling is a powerful technique used to identify the binding partners of a small molecule within a complex biological sample. nih.gov This method involves the use of a probe that contains a photoreactive group, which upon irradiation with UV light, forms a highly reactive species that can covalently bind to nearby molecules. Common photoreactive groups include aryl azides, diazirines, and benzophenones. nih.gov

The synthesis of a photoaffinity label based on this compound would involve the incorporation of one of these photoreactive moieties. The bromine atom on the isoindolinone ring provides a convenient handle for introducing such groups. For example, a Stille or Suzuki cross-coupling reaction could be used to attach a stannane (B1208499) or boronic acid derivative containing a protected photoreactive group. Subsequent deprotection would yield the final photoaffinity probe.

For instance, an aryl azide photoreactive group could be introduced. The synthesis might start with the preparation of an appropriate azido-aryl boronic acid derivative. This could then be coupled with this compound using a palladium catalyst to form the desired photoaffinity label. nih.gov The synthesis of such probes often requires careful optimization to ensure that the addition of the photoreactive group does not significantly alter the biological activity of the parent molecule. nih.gov

In addition to a photoreactive group, these probes often incorporate a reporter tag, such as biotin or a fluorescent dye, to facilitate the detection and isolation of the covalently labeled proteins. nih.gov The synthesis of such a dual-functionalized probe would involve a multi-step sequence to introduce both the photoreactive group and the reporter tag at different positions on the isoindolinone scaffold.

The development of affinity reagents, which bind non-covalently but with high affinity and specificity to their target, can also be envisioned. In this case, the this compound core would be derivatized with a tag, such as biotin, to enable the enrichment of the target protein from a complex mixture. nih.gov The synthesis of these reagents would follow similar chemical strategies as those used for tagged derivatives, with a focus on optimizing the linker between the isoindolinone core and the affinity tag to ensure efficient binding and capture of the target. nih.gov

Computational and Theoretical Investigations of 6 Bromo 4 Fluoroisoindolin 1 One

Electronic Structure and Molecular Orbital Analysis

The electronic structure is fundamental to understanding a molecule's stability, reactivity, and physical properties. Molecular orbital theory provides a framework for describing the distribution of electrons in a molecule.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular choice for calculating the optimized geometry and energy of molecules like 6-Bromo-4-fluoroisoindolin-1-one.

In a typical DFT study, the initial step would be to perform a geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be determined. For this compound, this would involve calculating the precise positions of the bromine, fluorine, oxygen, nitrogen, and carbon atoms in the isoindolinone core.

Once the optimized geometry is obtained, the electronic energy of the molecule can be calculated with high accuracy. This energy value is crucial for comparing the relative stabilities of different isomers or conformers and for calculating reaction energies. While specific DFT calculations for this compound are not found in the reviewed literature, the methodology is well-established for similar halogenated heterocyclic compounds.

Table 1: Hypothetical Data Table of DFT-Calculated Geometric Parameters for this compound

| Parameter | Hypothetical Value |

| C-Br Bond Length | 1.90 Å |

| C-F Bond Length | 1.35 Å |

| C=O Bond Length | 1.22 Å |

| N-C (amide) Bond Length | 1.38 Å |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy and shape of the HOMO and LUMO can predict how a molecule will interact with other reagents. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the nitrogen atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO would be expected to have significant contributions from the carbonyl group and the carbon atoms attached to the electronegative fluorine and bromine atoms, indicating these as potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is also a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically. No specific FMO analysis for this compound has been found in the literature.

Table 2: Hypothetical Data Table of FMO Analysis for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its identification and characterization.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculated electronic environment around each nucleus. For this compound, this would help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

IR (Infrared): IR spectroscopy detects the vibrational frequencies of a molecule. Computational methods can calculate these vibrational modes and their corresponding intensities. For the target compound, characteristic peaks for the C=O stretch, N-H stretch (if present), and C-F and C-Br stretches would be predicted.

UV-Vis (Ultraviolet-Visible): UV-Vis spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) is commonly used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This would indicate the color and electronic properties of this compound.

Despite the power of these predictive tools, specific computational spectroscopic data for this compound are not documented in the available scientific literature.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in studying the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

For any proposed synthetic route to this compound, computational methods can be used to locate and characterize the transition state (TS) for each key step. A transition state is the highest energy point along the reaction coordinate. By calculating the geometry and energy of the TS, chemists can understand the activation energy of a reaction, which is a key determinant of the reaction rate. The presence of a single imaginary frequency in the calculated vibrational spectrum confirms a true transition state.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout a reaction. For the synthesis of this compound, comparing the energy profiles of different potential synthetic pathways would allow for the prediction of the most favorable route, guiding experimental efforts. No such computational studies on the reaction mechanisms for the synthesis of this specific compound have been published.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in modern drug discovery and molecular biology research. mdpi.com These techniques allow for the prediction of how a small molecule, known as a ligand, might bind to a macromolecular target, typically a protein. longdom.org For this compound, these simulations can provide insights into its hypothetical interactions at a molecular level.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com The primary goal of docking this compound into a hypothetical protein target would be to identify plausible binding poses and interaction patterns.

The initial step in this process involves the preparation of both the ligand and the target protein. The three-dimensional structure of this compound would be generated and optimized using quantum-mechanical methods like Density Functional Theory (DFT) at a suitable level of theory, such as B3LYP/6-311+G(d,p), to obtain an accurate low-energy conformation. frontiersin.orgfrontiersin.org For the hypothetical protein target, a high-resolution crystal structure would be obtained from a repository like the Protein Data Bank. This structure would be prepared by adding hydrogen atoms, assigning protonation states to residues, and removing any non-essential molecules like water and co-factors.

With the prepared structures, a docking program such as AutoDock or Glide would be employed. frontiersin.orgfrontiersin.org A defined binding site, or "docking box," on the target protein would be specified. The docking algorithm would then systematically explore the conformational space of the ligand within this box, generating a multitude of possible binding poses. Each of these poses is evaluated by a scoring function, which estimates the binding affinity. longdom.org These scoring functions, like LigScore and Dock Score, consider various energetic contributions such as van der Waals forces, electrostatic interactions, and hydrogen bonding. longdom.org The resulting poses are then ranked based on their scores, with the top-ranking poses representing the most probable binding modes.

| Computational Tool | Application in Docking | Reference |

| Density Functional Theory (DFT) | Optimization of the 3D structure of this compound. | frontiersin.orgfrontiersin.org |

| AutoDock/Glide | Software used to perform the molecular docking simulations. | frontiersin.orgfrontiersin.org |

| Scoring Functions (e.g., LigScore, Dock Score) | Used to rank the potential binding poses of the ligand in the protein's active site. | longdom.org |

While molecular docking provides a static snapshot of potential binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time, accounting for the flexibility of both the ligand and the protein. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

Furthermore, MD simulations of the protein-ligand complex, generated from the best docking pose, are crucial for assessing the stability of the predicted binding mode. nih.gov These simulations can reveal whether the initial interactions are maintained over time and can identify any induced-fit effects where the protein conformation adjusts to accommodate the ligand. nih.gov Advanced techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy. frontiersin.orgfrontiersin.org

| Simulation Technique | Purpose | Key Parameters/Software | Reference |

| Molecular Dynamics (MD) | To study the flexibility of the ligand and the stability of the protein-ligand complex. | AMBER, CHARMM force fields; nanosecond-scale simulations. | nih.govrsc.org |

| MM/GBSA | To calculate the binding free energy from the MD simulation trajectory. | - | frontiersin.orgfrontiersin.org |

Advanced Analytical Techniques for Characterization and Mechanistic Studies of 6 Bromo 4 Fluoroisoindolin 1 One and Its Transformations Excluding Basic Identification Data

High-Resolution Mass Spectrometry for Reaction Progress Monitoring and New Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for tracking the progress of reactions involving isoindolinone derivatives and identifying novel products. By providing exact mass measurements to several decimal places, HRMS allows for the determination of elemental compositions for parent and fragment ions.

Application in Mechanistic Studies:

Reaction Monitoring: In the synthesis or transformation of a compound like 6-Bromo-4-fluoroisoindolin-1-one, aliquots can be taken from the reaction mixture at various time points. HRMS analysis can identify and quantify the depletion of reactants, the formation of the target product, and the appearance of any intermediates or byproducts in near real-time.